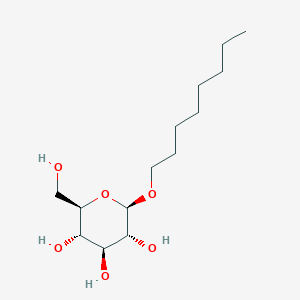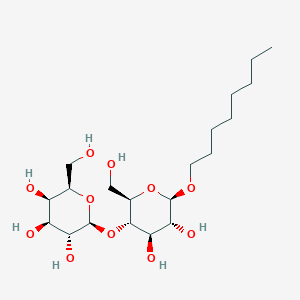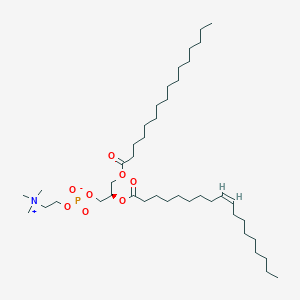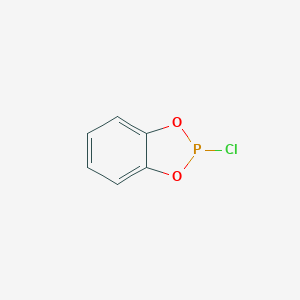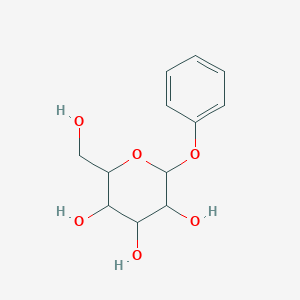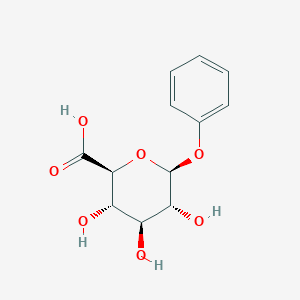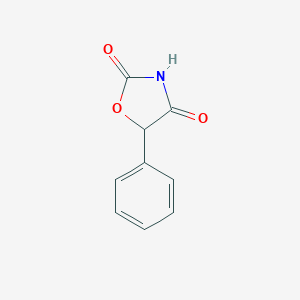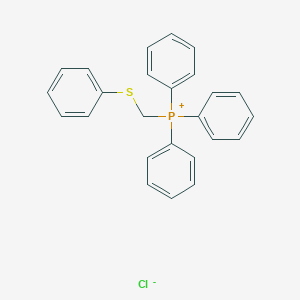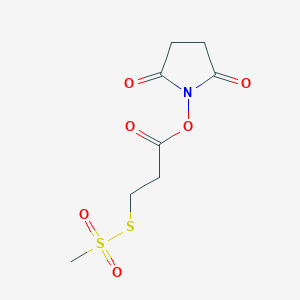
N-Succinimidyloxycarbonylethyl Methanethiosulfonate
描述
Synthesis Analysis
The synthesis of related cross-linking reagents, such as [35S]dithiobis(succinimidyl propionate) and N-succinimidyl 3-(2-pyridyldithio)propionate, involves reactions with primary and secondary aliphatic amino groups in both organic and aqueous media. These compounds demonstrate high reactivity under mild conditions and possess a long solution half-life, making them suitable for probing biological structures (Lomant & Fairbanks, 1976); (Carlsson, Drevin, & Axén, 1978).
Molecular Structure Analysis
Studies on compounds like methyl methanethiosulfonate, CH3SO2SCH3, a molecule related to N-Succinimidyloxycarbonylethyl Methanethiosulfonate, reveal that the molecular structure favors a gauche conformation due to hyperconjugative and nonbonding interactions. This insight into the molecular geometry and rotational barriers contributes to understanding the chemical behavior and reactivity of sulfonate esters (Tuttolomondo et al., 2007).
Chemical Reactions and Properties
N-Succinimidyloxycarbonylethyl Methanethiosulfonate and its analogs engage in acylation and thiolation reactions, impacting proteins' functional groups. These reactions are crucial for studying protein interactions and dynamics. The introduction of thiol groups into proteins and the creation of protein-protein conjugates through disulfide linkages exemplify the chemical versatility and applications of these reagents (Carlsson, Drevin, & Axén, 1978).
科学研究应用
Potential in Cancer Therapy : Methanethiosulfonate derivatives, including N-Succinimidyloxycarbonylethyl Methanethiosulfonate, show promise as scaffolds for preparing new direct STAT3 inhibitors. Some of these have demonstrated moderate antiproliferative activity on HCT-116 cancer cells (Gabriele et al., 2014).
Efficient RNA Labeling and Purification : A method was developed for labeling and purifying 4-thiouridine-containing RNA, enabling accurate studies of microRNA turnover in human cells without affecting global levels or processing machinery. This method likely involves the use of methanethiosulfonate derivatives (Duffy et al., 2015).
Protein Structure and Dynamics Study : Site-directed methyl group labeling, where methanethiosulfonates may be used, provides a way to probe the structure and dynamics in large protein systems like the proteasome and ClpP protease (Religa et al., 2011).
Enzyme Modification and Protection : Methanethiosulfonate derivatives can reversibly inhibit enzymes and protect redox-sensitive proteins without impairing their activity. This opens new applications in research, pharmaceuticals, and biotechnology (Makarov et al., 2019).
Electrostatic Measurements in Peptides : Methanethiosulfonate derivatives assist in site-directed electrostatic measurements, particularly in determining the pKa of peptides via electron paramagnetic resonance, enhancing understanding of local polarity and protonation effects (Smirnov et al., 2004).
安全和危害
The specific safety and hazards associated with N-Succinimidyloxycarbonylethyl Methanethiosulfonate are not detailed in the search results. However, it’s intended for research use only and not for diagnostic or therapeutic use1.
未来方向
The future directions of N-Succinimidyloxycarbonylethyl Methanethiosulfonate are not explicitly mentioned in the search results. However, given its role as a heterobifunctional and sulfhydryl reactive crosslinker, it may continue to be used in research and potentially in the development of new therapeutic strategies1.
Please note that this information is based on the available search results and may not cover all aspects of N-Succinimidyloxycarbonylethyl Methanethiosulfonate. For a more comprehensive analysis, further research and review of scientific literature would be necessary.
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-methylsulfonylsulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO6S2/c1-17(13,14)16-5-4-8(12)15-9-6(10)2-3-7(9)11/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPQUPMCCSLZQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404344 | |
| Record name | N-Succinimidyloxycarbonylethyl Methanethiosulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Succinimidyloxycarbonylethyl Methanethiosulfonate | |
CAS RN |
385399-11-1 | |
| Record name | N-Succinimidyloxycarbonylethyl Methanethiosulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



